2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide features a hybrid heterocyclic scaffold combining pyrazole, 1,2,4-oxadiazole, and acetamide moieties. Key structural elements include:
- A pyrazole ring substituted with a methylsulfanyl group at position 3 and an amino group at position 4.
- A 1,2,4-oxadiazole ring linked to a 4-methylphenyl group at position 2.
- An N-(3,4-difluorophenyl)acetamide side chain.
The 3,4-difluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-13-7-8-14(22)15(23)9-13/h3-9H,10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWMMZGPXRUHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that features a unique arrangement of functional groups including an amino group, an oxadiazole ring, a pyrazole moiety, and an acetamide group. Its molecular formula is with a molecular weight of approximately 499.0 g/mol. This structural diversity suggests significant potential for various biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the oxadiazole and pyrazole moieties enhances its interaction with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may modulate enzyme activities and influence cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Research has shown that compounds containing oxadiazole and pyrazole structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and telomerase .
A study reported that related oxadiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like fluorine enhances the cytotoxic activity of these compounds.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications in the phenyl ring can significantly affect antibacterial activity .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic effects. The mechanisms are thought to involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of oxadiazole derivatives, it was found that compounds with similar structures to the target compound displayed significant growth inhibition in cancer cell lines such as A-431 and HT29. The most active derivative showed an IC50 value lower than that of the reference drug doxorubicin .
Study 2: Antimicrobial Properties
A series of synthesized compounds based on the oxadiazole framework were tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Data Tables
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Insights from Structural Comparisons
Role of Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound and BI 665915 is critical for FLAP binding, as evidenced by sub-10 nM IC₅₀ values . Pyrazole derivatives with methylsulfanyl groups (target compound) or cyano substituents () demonstrate versatility in targeting enzymes (FLAP) or ion channels (GABA receptors in insects) .
Impact of Substituents: The 3,4-difluorophenyl group in the target compound and ’s analog enhances metabolic stability compared to chlorophenyl () or non-fluorinated derivatives .
Pharmacokinetic Considerations: BI 665915’s low predicted human clearance and cytochrome P450 3A4 neutrality highlight the importance of optimizing substituents (e.g., cyclopropyl groups) for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
